5-Nitro-2,1,3-benzoselenadiazole chemical structure and properties
5-Nitro-2,1,3-benzoselenadiazole chemical structure and properties
Executive Summary
5-Nitro-2,1,3-benzoselenadiazole (CAS: 1128-90-1), often referred to as 5-nitropiazselenole , is a bicyclic organoselenium compound characterized by a benzene ring fused to a 1,2,5-selenadiazole ring, with a nitro group substitution at the 5-position.[1][2][3]
This compound represents a critical scaffold in medicinal inorganic chemistry due to its unique redox properties. Unlike its sulfur analog (benzothiadiazole), the selenium center imparts higher reactivity toward biological nucleophiles—specifically thiols (cysteine, glutathione) and zinc-finger domains. This reactivity underpins its pharmacological potential as an anticancer and antimicrobial agent, functioning primarily through selenium extrusion , oxidative stress induction (ROS) , and zinc ejection from metalloproteins.
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and biological mechanisms, designed for researchers in drug discovery and chemical biology.
Part 1: Chemical Architecture & Synthesis[5]
Structural Analysis
The molecule consists of a planar bicyclic system. The electron-withdrawing nitro group (
Key Structural Features:
-
Se-N Bonds: Weak and susceptible to reductive cleavage.
-
Nitro Group: Enhances electron deficiency, facilitating reduction and stabilizing radical intermediates.
-
Planarity: Allows for intercalation into DNA or
-stacking interactions in crystal lattices.
Synthesis Protocol
The standard synthesis involves the condensation of 4-nitro-1,2-phenylenediamine with selenium dioxide ($ \text{SeO}_2 $). This reaction is a cyclocondensation that proceeds rapidly in polar protic solvents.
Protocol: Cyclocondensation of 4-Nitro-o-phenylenediamine
Reagents:
-
4-Nitro-1,2-phenylenediamine (1.0 eq)
-
Selenium Dioxide ($ \text{SeO}_2 $) (1.2 eq)
-
Solvent: Ethanol (95%) or Methanol
-
Catalyst: Trace Acetic Acid (optional, usually not required for SeO2)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (e.g., 1.53 g, 10 mmol) in hot ethanol (30–50 mL). Ensure complete dissolution; the solution will be dark yellow/orange.
-
Addition: Prepare a solution of selenium dioxide (1.33 g, 12 mmol) in a minimum amount of water (or hot ethanol). Add this dropwise to the diamine solution.
-
Reflux: Heat the reaction mixture to reflux ($ \approx 78^\circ\text{C} $) for 1–2 hours . A color change (often darkening or precipitate formation) indicates reaction progression.
-
Precipitation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The product, 5-nitro-2,1,3-benzoselenadiazole, will precipitate as a solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (to remove excess $ \text{SeO}_2 $) and cold ethanol.
-
Purification: Recrystallize from ethanol or acetic acid to obtain analytical-grade crystals (typically yellow to brownish needles).
-
Yield: Typical yields range from 70% to 85%.
Reaction Scheme:
Part 2: Physicochemical Properties
The following data summarizes the core physical and spectral characteristics of 5-nitro-2,1,3-benzoselenadiazole.
| Property | Value / Characteristic | Notes |
| CAS Number | 1128-90-1 | Verified Identifier |
| Molecular Formula | $ \text{C}_6\text{H}_3\text{N}_3\text{O}_2\text{Se} $ | |
| Molecular Weight | 228.07 g/mol | |
| Appearance | Yellow to brownish crystalline solid | Forms needles upon recrystallization |
| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) | Hydrophobic nature requires organic co-solvents for bio-assays |
| UV-Vis Absorption | Nitro group induces bathochromic shift compared to parent | |
| Crystal System | Monoclinic (in cocrystals) | Forms supramolecular synthons via Se[4][5]···N chalcogen bonds |
Part 3: Biological Mechanism of Action
The pharmacological activity of 5-nitro-2,1,3-benzoselenadiazole is driven by its instability in the reducing environment of the cell. It acts as a "pro-drug" that is activated by intracellular thiols or reductases.
Mechanism 1: Thiol-Mediated Selenium Ejection
The most critical mechanism involves the reaction with intracellular Glutathione (GSH) . The nucleophilic thiolate attacks the selenium atom, leading to ring opening. This process releases elemental selenium ($ \text{Se}^0
Mechanism 2: Zinc Ejection
The compound can electrophilically attack the sulfur atoms in Zinc Finger (ZnF) proteins (e.g., transcription factors, viral nucleocapsids). This displaces the Zinc ion ($ \text{Zn}^{2+} $), causing the protein to unfold and lose function.
Pathway Visualization
The following diagram illustrates the dual pathway of cytotoxicity involving GSH depletion and ROS generation.
Figure 1: Mechanism of thiol-mediated activation leading to oxidative stress and apoptosis.[6]
Part 4: Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
To evaluate the anticancer potential of the compound, use the standard MTT assay.
Materials:
-
Cell Lines: MDA-MB-231 (Breast), A549 (Lung), or HeLa.
-
Compound Stock: 10 mM in DMSO.
-
MTT Reagent: 5 mg/mL in PBS.
Protocol:
-
Seeding: Seed cells in 96-well plates ($ 5 \times 10^3 $ cells/well) and incubate for 24h at 37°C/5% CO2.
-
Treatment: Dilute the 5-nitro-2,1,3-benzoselenadiazole stock in culture medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50, 100
M). Ensure final DMSO concentration is . Add to wells. -
Incubation: Incubate for 48 or 72 hours .
-
MTT Addition: Add 10-20
L of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form. -
Solubilization: Remove medium carefully. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression.
Thiol Reactivity Assay (Validation of Mechanism)
This assay confirms if the compound ejects selenium upon contact with thiols.
Protocol:
-
Prepare a
M solution of 5-nitro-2,1,3-benzoselenadiazole in Phosphate Buffer (pH 7.4) containing 10% DMSO. -
Record the baseline UV-Vis spectrum (250–600 nm).
-
Add L-Cysteine or Glutathione (10-fold excess, e.g., 500
M). -
Monitor spectral changes over time (0–60 min).
-
Expected Result: Disappearance of the characteristic benzoselenadiazole absorption bands and emergence of spectra corresponding to the diamine (4-nitro-o-phenylenediamine) and potential turbidity due to elemental selenium formation.
References
-
CAS Common Chemistry. 5-Nitro-2,1,3-benzoselenadiazole (CAS RN: 1128-90-1). [Link][2]
-
Wang, J.-G., et al. (2023). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadiazole.[4] MDPI Molbank. [Link][3][7]
-
Sawicki, E., & Carr, A. (1957). Structure of 2,1,3-Benzoselenadiazole and Its Derivatives. I. Ultraviolet-Visible Absorption Spectra. The Journal of Organic Chemistry.[8] [Link]
-
Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Cancer Research (Mechanism Analogue).[9] [Link]
-
Mørkved, E.H., et al. (1995). Preparations and template cyclotetramerisations of 2,1,3-benzothia(selena)diazole-5,6-dicarbonitriles.[1] Acta Chemica Scandinavica. [Link]
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